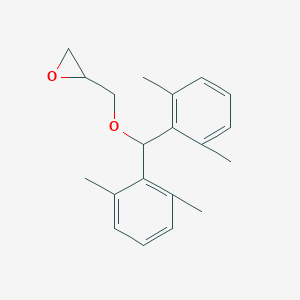
2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane
Overview
Description
Synthesis Analysis
The synthesis of 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane and related compounds involves complex chemical reactions. For example, reactions of 2-methoxy-3,3-dimethyl-2-phenyloxirane with carbon dioxide in the presence of aliphatic α,ω-diamines have been investigated, leading to the formation of bis(2-oxazolidinone) derivatives (Saitǒ et al., 1986).
Molecular Structure Analysis
Studies on related compounds provide insight into the molecular structure of oxiranes. For instance, the photochemistry of 2,3-bis(p-methoxyphenyl)oxirane reveals interesting rearrangements and C–C cleavage under specific conditions, highlighting the structural intricacies of such molecules (Clawson et al., 1984).
Chemical Reactions and Properties
Oxiranes, including 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane, undergo various chemical reactions that demonstrate their reactivity and potential for further functionalization. For example, ring-opening polymerization of a 2,3-disubstituted oxirane leads to polymers with unique structural features (Merlani et al., 2015).
Physical Properties Analysis
The physical properties of oxiranes can be deduced from related studies. For instance, the synthesis and redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene provide insights into the optical and electronic characteristics of similar compounds (Sasaki et al., 2002).
Chemical Properties Analysis
The chemical properties of 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane are complex and can be related to the behavior of similar compounds under various conditions. Studies on the regioselective synthesis mechanism and crystal structure of related molecules offer valuable information on the reactivity and stability of oxirane derivatives (Jian, 2007).
Scientific Research Applications
Antituberculosis Activity of Organotin Complexes
Organotin complexes, including those related to 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane, have shown significant antituberculosis activity. These studies highlight the potential of organotin complexes as antituberculosis agents, emphasizing the importance of the ligand environment and the structure of these compounds in determining their biological activity (Iqbal, Ali, & Shahzadi, 2015).
Twist-Bend Nematic Phase in Liquid Crystal Dimers
Research on methylene-linked liquid crystal dimers, which share structural features with the compound , has uncovered the existence of a twist-bend nematic phase. This phase is significant for the development of new liquid crystal technologies, offering insights into the design of materials with unique optical properties (Henderson & Imrie, 2011).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into valuable chemicals, including furan derivatives, is another area of research related to the compound's chemical class. This process is crucial for the sustainable production of fuels, solvents, and polymers from renewable resources, highlighting the importance of innovative chemical synthesis pathways (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Estrogenic Effects of Methoxychlor
Although not directly related to the compound , the study of methoxychlor, an environmental estrogen, provides context on the potential environmental and health implications of similar compounds. Methoxychlor's ability to mimic estrogenic hormones underscores the importance of evaluating the biological and environmental impacts of chemical compounds (Cummings, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[bis(2,6-dimethylphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-13-7-5-8-14(2)18(13)20(22-12-17-11-21-17)19-15(3)9-6-10-16(19)4/h5-10,17,20H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJMMZBEUVMNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564278 | |
| Record name | 2-{[Bis(2,6-dimethylphenyl)methoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane | |
CAS RN |
19574-85-7 | |
| Record name | 2-{[Bis(2,6-dimethylphenyl)methoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



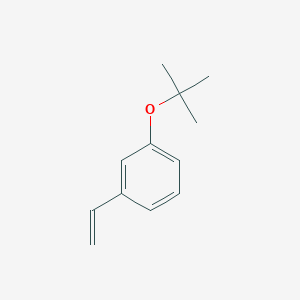
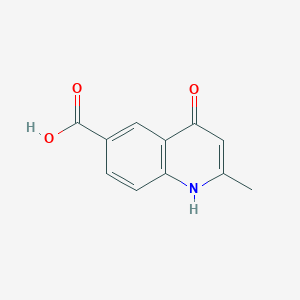
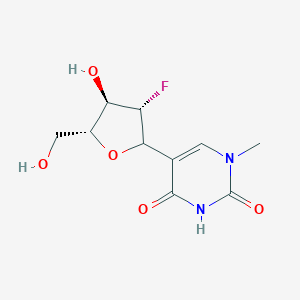
![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)

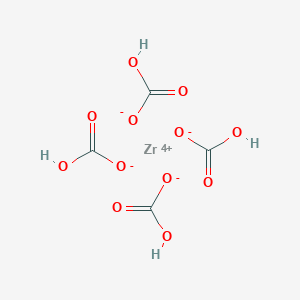
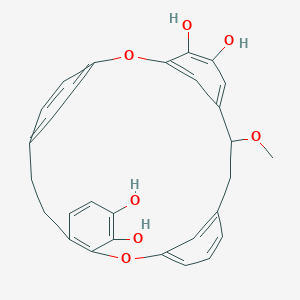
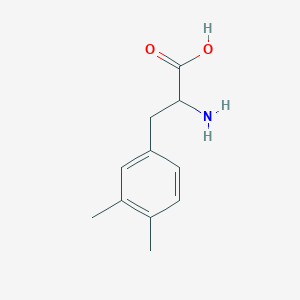

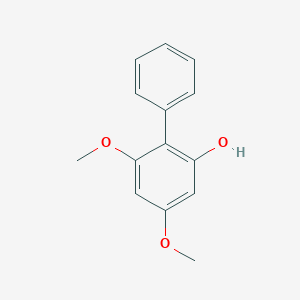
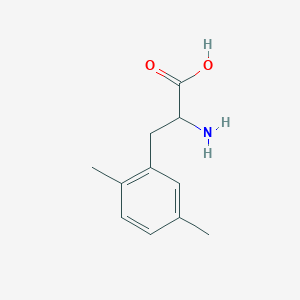
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)